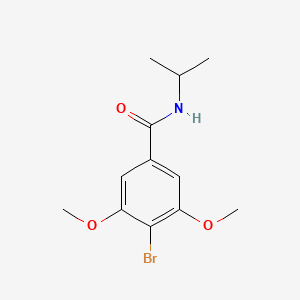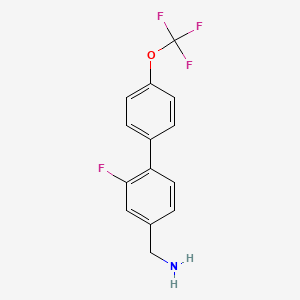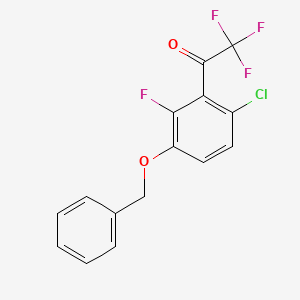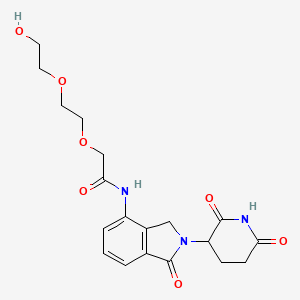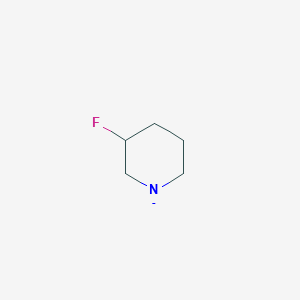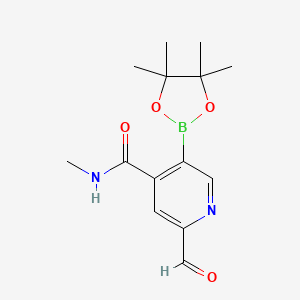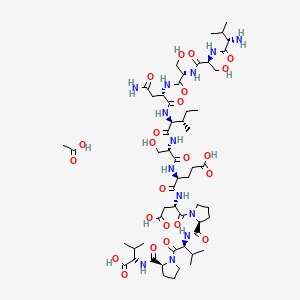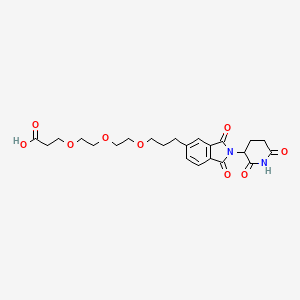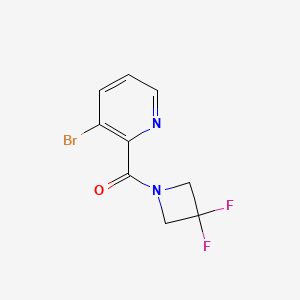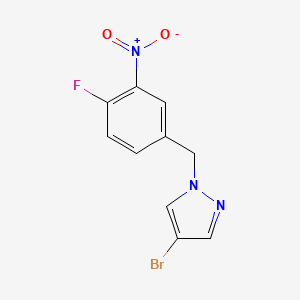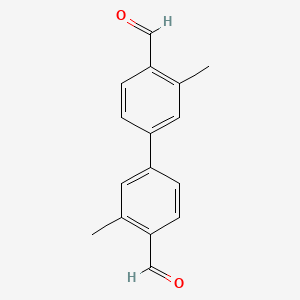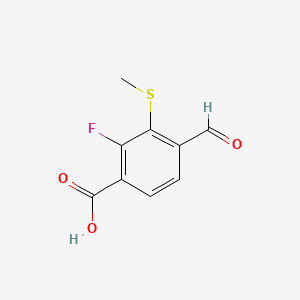
2-Fluoro-4-formyl-3-(methylthio)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-4-formyl-3-(methylthio)benzoic acid: is an organic compound with the molecular formula C9H7FO3S It is a derivative of benzoic acid, characterized by the presence of a fluorine atom, a formyl group, and a methylthio group on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-formyl-3-(methylthio)benzoic acid can be achieved through several synthetic routes. One common method involves the introduction of the fluorine atom, formyl group, and methylthio group onto the benzene ring through a series of substitution reactions. The reaction conditions typically involve the use of appropriate reagents and catalysts to facilitate these substitutions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The formyl group in 2-Fluoro-4-formyl-3-(methylthio)benzoic acid can undergo oxidation to form carboxylic acids.
Reduction: The formyl group can also be reduced to an alcohol group under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be used under suitable conditions to achieve substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: 2-Fluoro-4-formyl-3-(methylthio)benzoic acid is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound may be used to study the effects of fluorine and sulfur-containing functional groups on biological systems. It can also be used in the development of new biochemical assays.
Medicine: The compound’s unique chemical structure makes it a candidate for drug development. It may be explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its derivatives may find applications in the development of new polymers, coatings, and other advanced materials.
Mécanisme D'action
The mechanism of action of 2-Fluoro-4-formyl-3-(methylthio)benzoic acid involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and methylthio group can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate enzymatic activities, receptor binding, and other cellular processes, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
- 2-Fluoro-4-(trifluoromethyl)benzoic acid
- 4-Methyl-2-(trifluoromethyl)benzoic acid
- 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid
Comparison: Compared to similar compounds, 2-Fluoro-4-formyl-3-(methylthio)benzoic acid is unique due to the presence of both a formyl group and a methylthio group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications. The fluorine atom enhances the compound’s stability and lipophilicity, while the formyl and methylthio groups provide sites for further chemical modifications.
Propriétés
Formule moléculaire |
C9H7FO3S |
|---|---|
Poids moléculaire |
214.22 g/mol |
Nom IUPAC |
2-fluoro-4-formyl-3-methylsulfanylbenzoic acid |
InChI |
InChI=1S/C9H7FO3S/c1-14-8-5(4-11)2-3-6(7(8)10)9(12)13/h2-4H,1H3,(H,12,13) |
Clé InChI |
NMFCGEAHUDOSLB-UHFFFAOYSA-N |
SMILES canonique |
CSC1=C(C=CC(=C1F)C(=O)O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




